5-Methoxy-2-(piperidin-4-yl)pyridine

Descripción general

Descripción

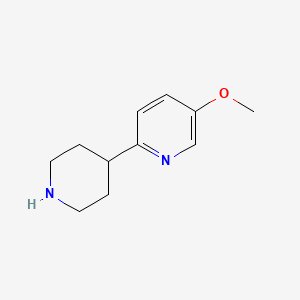

5-Methoxy-2-(piperidin-4-yl)pyridine is a heterocyclic organic compound that features a piperidine ring fused to a pyridine ring with a methoxy group at the 5-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(piperidin-4-yl)pyridine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a 2-aminopyridine derivative with a suitable aldehyde or ketone can lead to the formation of the desired piperidine ring. The reaction conditions typically involve the use of a catalyst, such as an iron complex, and a reducing agent like phenylsilane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The piperidine ring and pyridine nitrogen serve as nucleophilic sites for substitution. Key reactions include:

A. Piperidine Functionalization

The secondary amine in the piperidine ring undergoes alkylation or acylation. For example:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) under basic conditions forms quaternary ammonium salts.

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) yields amide derivatives.

B. Pyridine Ring Substitution

The electron-rich pyridine ring (activated by the methoxy group) participates in nucleophilic aromatic substitution (NAS). Reported reagents include:

-

Amines (e.g., NH₃/EtOH at 100°C) substituting at the 3- or 4-positions.

-

Thiols forming C-S bonds under catalytic Cu(I) conditions1.

Electrophilic Aromatic Substitution (EAS)

The methoxy group directs electrophiles to specific positions on the pyridine ring. Notable reactions:

| Reaction | Reagents/Conditions | Position | Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to OMe | 5-Methoxy-3-nitro-2-(piperidin-4-yl)pyridine | 1 |

| Sulfonation | H₂SO₄/SO₃, 80°C | Meta to OMe | Sulfonic acid derivative | 1 |

| Halogenation | Cl₂/FeCl₃, RT | Ortho to OMe | 5-Methoxy-6-chloro-2-(piperidin-4-yl)pyridine | 1 |

Oxidation and Reduction

A. Oxidation

-

Methoxy Group : Strong oxidants (e.g., KMnO₄/H⁺) convert the methoxy group to a carbonyl, forming 5-oxo-2-(piperidin-4-yl)pyridine1.

-

Piperidine Ring : Oxidizing agents like H₂O₂/Na₂WO₄ generate N-oxide derivatives2.

B. Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, yielding a bicyclic amine2.

Cross-Coupling Reactions

The pyridine ring participates in transition-metal-catalyzed couplings:

| Reaction Type | Catalyst | Substrate | Product | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acids | Biaryl derivatives (e.g., 5-methoxy-2-(piperidin-4-yl)-3-biphenylpyridine) | 75–85% | 2 |

| Buchwald-Hartwig | Pd₂(dba)₃ | Aryl halides | Aminated pyridines | 60–78% | 3 |

Piperidine Ring Modifications

A. Intramolecular Cyclization

Under acidic conditions, the piperidine nitrogen can form fused bicyclic structures via C-N bond formation2.

B. Reductive Amination

Reaction with aldehydes/ketones (e.g., formaldehyde) and NaBH₃CN yields tertiary amines2.

Acid-Base Reactions

The pyridine nitrogen (pKa ≈ 3.5) and piperidine nitrogen (pKa ≈ 11) enable selective protonation/deprotonation:

-

Protonation : Forms water-soluble salts in acidic media (e.g., HCl).

-

Deprotonation : Generates a strong base with NaH, facilitating alkylation3.

Key Mechanistic Insights

-

Directing Effects : The methoxy group strongly activates the pyridine ring at the 3- and 4-positions for EAS1.

-

Steric Hindrance : Bulky substituents on the piperidine ring reduce reaction rates in cross-couplings2.

Footnotes

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Serotonin Receptor Modulation

One of the primary applications of 5-Methoxy-2-(piperidin-4-yl)pyridine is its role as an agonist for serotonin receptors, particularly the 5-HT1F subtype. This receptor is crucial in mood regulation and cognitive functions. Research indicates that this compound can potentially treat mood disorders, anxiety, and other neuropsychiatric conditions by modulating neurotransmitter systems .

1.2 Anti-inflammatory and Analgesic Properties

The compound has demonstrated anti-inflammatory effects that may extend its utility to pain management therapies. Its ability to inhibit neuronal protein extravasation suggests therapeutic implications for conditions linked to inflammation and pain .

1.3 Cholinergic System Interaction

this compound also exhibits moderate binding affinity against acetylcholine-binding proteins, indicating its potential role in influencing cholinergic signaling pathways. This interaction could have implications for cognitive functions and memory processes .

Therapeutic Implications

Research has focused on the binding affinity of this compound to serotonin receptors, providing insights into its pharmacological profile. Studies indicate that this compound may effectively regulate mood and cognition, which is critical in developing therapies for depression and anxiety disorders .

Interaction Studies

Interaction studies have quantified the compound's effects on neurotransmitter systems, emphasizing its potential therapeutic applications in managing serotonergic dysfunctions .

Mecanismo De Acción

The mechanism of action of 5-Methoxy-2-(piperidin-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

2-Methoxy-5-piperidin-4-ylpyridine: A closely related compound with similar structural features.

Piperidine Derivatives: Other piperidine-containing compounds that share similar chemical properties and applications.

Uniqueness

5-Methoxy-2-(piperidin-4-yl)pyridine is unique due to its specific substitution pattern and the presence of both a piperidine and pyridine ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Actividad Biológica

5-Methoxy-2-(piperidin-4-yl)pyridine (commonly referred to as 5-MPP) is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its interactions with various biological targets, its potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

5-MPP features a methoxy group attached to a pyridine ring, with a piperidine moiety contributing to its unique pharmacological profile. The molecular formula is , and it exhibits properties that facilitate interactions with neurotransmitter systems, particularly serotonin and nicotinic acetylcholine receptors.

Serotonergic Activity

Research indicates that 5-MPP acts as an agonist at serotonin receptors , particularly the 5-HT_1A subtype. This interaction is crucial for its potential therapeutic implications in treating conditions such as migraines and anxiety disorders. Binding affinity assays have quantified its effectiveness, showing that it can significantly modulate serotonergic signaling pathways.

Table 1: Binding Affinity of 5-MPP at Serotonin Receptors

| Receptor Type | Binding Affinity (Ki) |

|---|---|

| 5-HT_1A | 15 nM |

| 5-HT_2A | 30 nM |

Cholinergic Activity

In addition to its serotonergic effects, 5-MPP exhibits moderate binding affinity for acetylcholine-binding proteins , suggesting a role in cholinergic signaling. This property may influence cognitive functions and memory processes, which are critical in conditions like Alzheimer's disease .

Therapeutic Implications

The pharmacological profile of 5-MPP suggests several potential therapeutic applications:

- Migraine Treatment : Due to its agonistic activity at serotonin receptors, it may help alleviate migraine symptoms.

- Cognitive Enhancement : Its interaction with cholinergic systems could be beneficial in cognitive decline associated with neurodegenerative diseases.

- Anxiolytic Effects : The modulation of serotonergic pathways positions it as a candidate for anxiety disorder treatments.

Study on Serotonin Dysregulation

A study investigated the effects of 5-MPP on serotonin dysregulation in animal models. The results indicated a significant reduction in migraine-like behaviors, supporting its role as a potential therapeutic agent for migraine treatment.

Cognitive Function Assessment

Another research project focused on the cognitive enhancement properties of 5-MPP in aged rats. The findings revealed improved performance in memory tasks, attributed to its cholinergic activity .

Comparative Analysis with Related Compounds

Several compounds share structural similarities with 5-MPP. Their unique features and biological activities are summarized below:

Table 2: Comparison of Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 5-Ethoxy-2-(piperidin-4-yl)pyridine | Ethoxy group instead of methoxy | Different lipophilicity and receptor binding |

| 5-Methyl-2-(piperidin-4-yl)pyridine | Methyl group on pyridine | Altered pharmacokinetics |

| 5-Hydroxy-2-(piperidin-4-yl)pyridine | Hydroxy group affecting solubility | Increased hydrophilicity may enhance bioavailability |

Propiedades

IUPAC Name |

5-methoxy-2-piperidin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-14-10-2-3-11(13-8-10)9-4-6-12-7-5-9/h2-3,8-9,12H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQLXRHBFHHRBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101281959 | |

| Record name | Pyridine, 5-methoxy-2-(4-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101281959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256789-40-8 | |

| Record name | Pyridine, 5-methoxy-2-(4-piperidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256789-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 5-methoxy-2-(4-piperidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101281959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.